![molecular formula C19H18F3N3O2 B2541971 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034373-11-8](/img/structure/B2541971.png)
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
“N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a furan ring, a pyrazole ring, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and pyrazole rings, and the introduction of the trifluoromethyl group. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Furan is a class of organic compounds characterized by a ring structure composed of one oxygen atom and four carbon atoms .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The furan ring is composed of one oxygen atom and four carbon atoms . The pyrazole ring is characterized by a ring structure containing four atoms of carbon and two of nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to undergo various reactions, particularly radical trifluoromethylation . Furan can also undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, furan is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C .Scientific Research Applications
- The compound exhibits dramatic absorption and fluorescence dual-mode color changes induced by water and zinc ions. By employing it as an imaging layer and using water as an ink, eco-friendly inkless rewritable paper can be developed. This application shows great potential in anti-counterfeiting and information security .
- The compound serves as a highly sensitive and selective sensor for zinc ions (Zn²⁺). It displays fast response time and a low detection limit (38.9 nM). Researchers have successfully applied it for Zn²⁺ sensing in living cells .
- The trifluoromethyl group in the compound plays an important role in pharmaceuticals and agrochemicals. Its unique structure may contribute to novel drug development or crop protection .
- The compound’s trifluoromethyl moiety could be harnessed for designing new materials with enhanced properties. Researchers may explore its use in polymers, coatings, or functional materials .
- The compound’s furan ring and trifluoromethyl group could be relevant in catalysis. For instance, integrating single-atom copper active sites with oxophilic phosphorus could lead to efficient electrochemical hydrogenation of furfural to 2-methylfuran .
Inkless Rewritable Paper
Colorimetric and Fluorescent Dual-Channel Sensor for Zn²⁺ Ions
Agrochemicals and Pharmaceuticals
Materials Science
Electrochemical Hydrogenation Catalyst
These applications highlight the versatility and potential impact of “N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide” in various scientific domains. Further research and exploration will likely uncover additional uses for this intriguing compound. 🌟 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-12-17(16-7-4-10-27-16)13(2)25(24-12)9-8-23-18(26)14-5-3-6-15(11-14)19(20,21)22/h3-7,10-11H,8-9H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECLFKBHDVFKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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